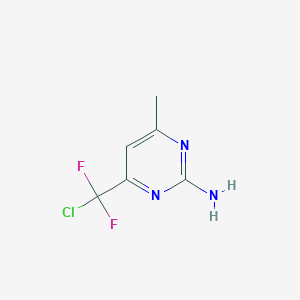

4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine typically involves the introduction of the chlorodifluoromethyl group onto the pyrimidine ring. One common method is the difluoromethylation of pyrimidine derivatives using chlorodifluoromethyl reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The chlorodifluoromethyl group (–CF₂Cl) at position 4 is susceptible to nucleophilic substitution due to the electron-withdrawing effects of fluorine and chlorine atoms. Pyrimidine derivatives with electron-withdrawing substituents are known to undergo SNAr reactions under basic or nucleophilic conditions (e.g., amines, alkoxides) .

Electrophilic Substitution

Coordination and Charge-Transfer Complexes

The amino group can act as an electron donor, enabling interactions with σ-acceptors (e.g., iodine) or metal ions. Pyrimidine analogs form charge-transfer complexes with iodine, detectable via UV-Vis spectroscopy .

| Interaction | Conditions | Application | Reference |

|---|---|---|---|

| Iodine complexation | I₂ in nonpolar solvents | Spectroscopic analysis | |

| Metal coordination | Transition metal salts | Catalysis or material synthesis |

Biochemical Interactions

The compound’s structural similarity to pyrimidine-based enzyme inhibitors suggests potential bioactivity. For instance, 4-amino-6-chloro-2-methylpyrimidine irreversibly inhibits thiaminase I via covalent bonding .

| Target Enzyme | Mechanism | Inference |

|---|---|---|

| Thiaminase I | Covalent binding to active site | –CF₂Cl may act as a leaving group |

| Kinases | Competitive inhibition | Pyrimidine core mimics ATP substrates |

Key Challenges in Reactivity

-

Steric hindrance : The –CH₃ group at position 6 limits accessibility to position 5.

-

Electron withdrawal : –CF₂Cl reduces ring electron density, suppressing electrophilic substitution.

-

Hydrolysis sensitivity : The –CF₂Cl group may hydrolyze under aqueous basic conditions to form –CF₂OH derivatives.

Applications De Recherche Scientifique

Anticancer Agents

4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine has been investigated as an intermediate in the synthesis of novel anticancer agents. Its derivatives have shown promising activity against various cancer cell lines. For instance, research indicates that modifications to the pyrimidine structure can enhance the cytotoxicity of these compounds against specific tumor types .

Antidiabetic Medications

The compound serves as a critical intermediate in the development of drugs targeting diabetes management. Studies have demonstrated that certain derivatives exhibit potent inhibition of key metabolic pathways involved in glucose regulation .

Herbicides

The chlorodifluoromethyl group in this compound contributes to its efficacy as a herbicide. It is used to synthesize several herbicidal agents that target broadleaf weeds while minimizing damage to cereal crops. Field trials have shown effective weed control with minimal environmental impact .

Pesticides

This compound is also utilized in the formulation of pesticides, particularly those aimed at controlling insect populations in agricultural settings. Its unique chemical structure allows for selective toxicity towards pests while being less harmful to beneficial insects .

Synthesis and Efficacy Study

A recent study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer activity. The results indicated that specific modifications significantly increased their potency against breast cancer cells compared to existing treatments .

Field Trials for Herbicide Development

Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively controlled weed populations without adversely affecting crop yields. These findings support its potential as a viable alternative to conventional herbicides .

Mécanisme D'action

The mechanism of action of 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Trifluoromethylpyridines: These compounds also contain fluorinated groups and are used in similar applications.

Difluoromethylpyridines: Similar in structure but with different fluorine substitution patterns.

Fluorinated Pyrimidines: Compounds with fluorine atoms attached to the pyrimidine ring

Uniqueness: 4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is unique due to the presence of both chlorodifluoromethyl and methyl groups, which can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Activité Biologique

4-(Chlorodifluoromethyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorodifluoromethyl group and an amino functional group, which contribute to its unique interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H7ClF2N2

- Molecular Weight : 192.59 g/mol

The presence of fluorine and chlorine atoms in the structure enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing downstream signaling cascades.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For instance, studies have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity.

-

Case Study on Anticancer Effects :

- In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability (by approximately 50% at a concentration of 20 µM) after 48 hours of exposure.

Research Findings

Propriétés

IUPAC Name |

4-[chloro(difluoro)methyl]-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF2N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSMMSUWIVXHHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.